REACTION_CXSMILES
|
[S:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.[NH3:8].C[Si](C)(C)[C:11]#[N:12]>C(O)C>[NH2:8][C:4]1([C:11]#[N:12])[CH2:5][CH2:6][S:1][CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
215 g
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Type
|
reactant
|
Smiles
|
S1CCC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
184 g
|
Type
|
reactant
|
Smiles
|
C[Si](C#N)(C)C
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Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 5 hours
|
Duration
|
5 h
|
Type
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CONCENTRATION
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Details
|
the reaction mixture was concentrated under reduced pressure
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Type
|
ADDITION
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Details
|
diluted with hexane (800 mL)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solids were washed with hexanes (2×400 mL)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCSCC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |